![molecular formula C6H12N2S4 B3340051 methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate CAS No. 20721-48-6](/img/structure/B3340051.png)
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
概要
説明
Methyl carbamodithioates are a class of organic compounds that contain sulfur and nitrogen . They are often used in various chemical reactions due to their unique chemical properties .
Synthesis Analysis
While specific synthesis methods for your compound were not found, carbamodithioates can generally be synthesized through various methods, including the reaction of amines with carbon disulfide .Chemical Reactions Analysis
Carbamodithioates can participate in various chemical reactions. For example, they can be used as agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a type of controlled radical polymerization .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., are crucial for understanding how a compound behaves under different conditions. Unfortunately, this information was not found for your compound .科学的研究の応用
Fungicide in Agriculture
Dimethyl N,N’-(ethylene)bisdithiocarbamate is primarily used as a fungicide . It is one of the oldest classes of broad-spectrum fungicides employed worldwide to control fungal diseases on many crops . It is a metabolite of mancozeb, a foliate fungicide used to protect crops in agriculture .
Insecticide and Herbicide
In addition to its fungicidal properties, this compound is also used as an insecticide and herbicide . Its broad spectrum of activity against various plant pathogens makes it a versatile compound in agriculture .
Carcinogenicity Studies
There has been significant research into the potential carcinogenic effects of ethylenedithiocarbamate fungicides, including dimethyl N,N’-(ethylene)bisdithiocarbamate . Some studies suggest an association with melanoma and brain cancer, and inconsistent findings for thyroid cancer .
Environmental Fate Studies
Research has been conducted to understand the environmental fate of dithiocarbamates, including this compound . Although their degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis, they are among the most frequently detected pesticides in the European Union (EU) .
Toxicity Studies
Studies have been conducted to understand the toxicity of dithiocarbamates . Experimental animal studies point at thyroid cancer in rats and liver cancer in mice, while multiple organs were affected following the long-term oral administration of Mancozeb .
Analytical Methods for Detection
Research has been conducted to develop analytical methods for determining parental compounds and degradation products in environmental and food samples . For example, Van Lishaut and Schwack proposed a method to detect four classes of DTCs in plant samples using a reverse-phase ion-pair chromatography method .
作用機序
Target of Action
Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals . These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.
Mode of Action
The compound interacts with its targets by exploiting its strong metal binding capacity . It acts as an enzyme inhibitor, inhibiting catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved by organic electrophiles (isocyanates, carbonyl disulfide, and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions .
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.
Pharmacokinetics
The pharmacokinetics of dimethyl N,N’-(ethylene)bisdithiocarbamate involves several stages, including absorption, biotransformation, and excretion . The compound is absorbed and then biotransformed, during which it generates organic electrophiles . These electrophiles are then involved in the inhibition of the target enzymes. The metabolites of the compound are then excreted .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of key enzymes , leading to disruption of normal cellular functions . This can result in the death of the organism, such as fungi or bacteria, making the compound effective as a pesticide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dimethyl N,N’-(ethylene)bisdithiocarbamate. For instance, the compound’s degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Therefore, environmental conditions such as light exposure and pH can affect the compound’s stability and efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDIJBRGBBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCNC(=S)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



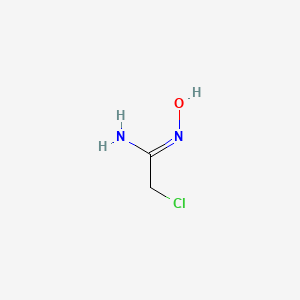

![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)
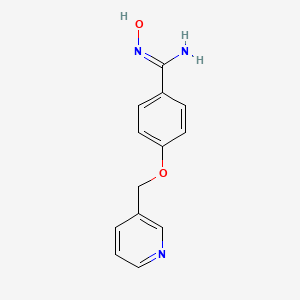
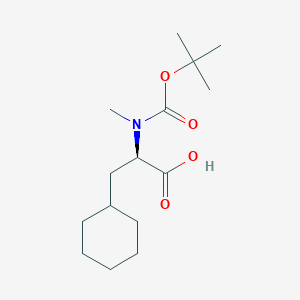
![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)
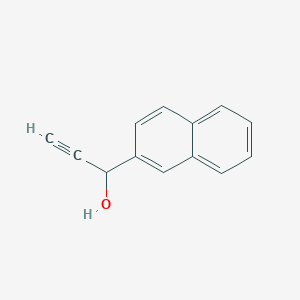
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)

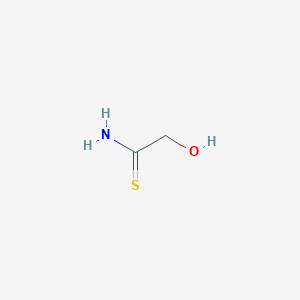
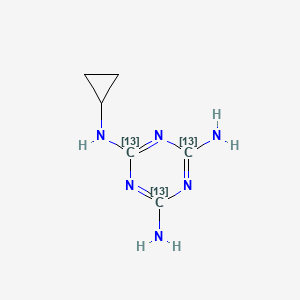
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)
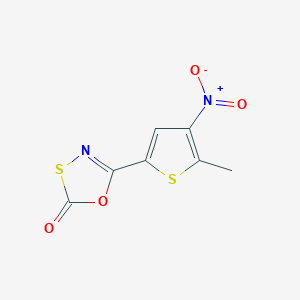
![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B3340040.png)